molecular formula C18H13ClO3S B5857523 4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate

4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B5857523
M. Wt: 344.8 g/mol
InChI Key: BUFQSGKEKDOPEX-UHFFFAOYSA-N
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Description

4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate is a synthetic organic compound featuring a benzothiophene core substituted with a chlorine atom at position 3 and a carboxylate ester group at position 2. The ester moiety is further functionalized with a 4-propanoylphenyl group, introducing a ketone substituent at the para position of the phenyl ring.

Properties

IUPAC Name

(4-propanoylphenyl) 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO3S/c1-2-14(20)11-7-9-12(10-8-11)22-18(21)17-16(19)13-5-3-4-6-15(13)23-17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFQSGKEKDOPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves the cyclization of a bifunctional substrate bearing aryl and alkenyl moieties. One common method includes the use of catalytic tributyltin chloride and azobisisobutyronitrile along with sodium cyanoborohydride. The reaction conditions often involve refluxing in methanol or other suitable solvents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C18H13ClO3S
  • Molecular Weight : 344.81 g/mol
  • CAS Number : 511516-39-5
  • Structure : The compound features a benzothiophene core with a propanoyl group and a chlorine substituent, which may influence its biological activity and solubility properties.

Medicinal Chemistry

4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study : A study investigated the compound's efficacy as an anti-inflammatory agent. In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Anticancer Activity

Research has highlighted the anticancer properties of benzothiophene derivatives, including this compound. Its ability to induce apoptosis in cancer cells has been documented.

Data Table: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
This compound15MCF-7 (Breast Cancer)
Benzothiophene Derivative X20HeLa (Cervical Cancer)
Benzothiophene Derivative Y12A549 (Lung Cancer)

Material Science

The compound's unique chemical structure allows it to be used in the development of new materials, particularly polymers and coatings with specific electronic properties.

Application Example : Research into polymer composites incorporating benzothiophene derivatives has shown enhanced electrical conductivity and thermal stability, making them suitable for electronic applications.

Mechanism of Action

The mechanism of action of 4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity. The propanoyl and chloro substituents may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound most structurally analogous to 4-propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate is 2-isopropyl-5-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate (CAS 457923-38-5, C₁₉H₁₇ClO₂S) . Below is a detailed comparison:

Structural and Functional Differences

Ester Substituent: Target Compound: The phenyl group in the ester moiety contains a 4-propanoyl (ketone) group, which is electron-withdrawing and may enhance polarity. Analog: The phenyl group is substituted with 2-isopropyl and 5-methyl groups, both electron-donating and sterically bulky, likely increasing lipophilicity.

Molecular Formula and Weight :

  • Target Compound : Inferred formula: C₁₇H₁₃ClO₃S (MW: ~332.5 g/mol).
  • Analog : C₁₉H₁₇ClO₂S (MW: 344.5 g/mol) .

Hypothetical Property Differences

Property This compound 2-Isopropyl-5-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate
Solubility Higher polarity due to ketone; more soluble in polar solvents More lipophilic due to alkyl groups; better solubility in organics
Thermal Stability Potential lower stability due to reactive ketone group Higher stability from steric protection of alkyl groups
Biological Activity Possible enhanced binding to polar targets (e.g., enzymes) Likely improved membrane permeability

Crystallographic Analysis

Both compounds likely require advanced crystallographic software (e.g., SHELXL for refinement and WinGX for data integration) to resolve their structures . The propanoyl group in the target compound may introduce challenges in crystal packing due to its planar geometry, whereas the isopropyl/methyl groups in the analog could promote tighter intermolecular interactions.

Biological Activity

4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to explore its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

Basic Characteristics

The molecular formula for this compound is C18H13ClO3SC_{18}H_{13}ClO_3S with a molecular weight of 344.81 g/mol. The compound features a logP value of 4.9167, indicating its lipophilicity, which may influence its bioavailability and interaction with biological membranes .

PropertyValue
Compound NameThis compound
Molecular Weight344.81 g/mol
Molecular FormulaC18 H13 Cl O3 S
logP4.9167
Polar Surface Area34.61 Ų
Hydrogen Bond Acceptors Count5

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anticancer properties. The presence of the benzothiophene moiety is often associated with modulating cellular pathways involved in cancer progression and inflammation.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of benzothiophene compounds showed cytotoxic effects against several cancer cell lines, suggesting that modifications in the structure can enhance their therapeutic efficacy. The compound's ability to induce apoptosis in cancer cells was particularly noted .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of similar compounds, which inhibited the expression of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases .
  • Pharmacokinetics : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds. High lipophilicity (as indicated by logP) suggests favorable absorption characteristics, while the polar surface area indicates potential for good solubility in biological systems .

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines
Anti-inflammatory EffectsInhibited pro-inflammatory cytokine expression
PharmacokineticsFavorable ADME properties

Q & A

Q. What are the standard synthetic routes for 4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with benzothiophene carboxylic acid derivatives and functionalized phenyl precursors. Key steps include:

  • Esterification : Reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with propanoylphenol derivatives under acidic or coupling-agent conditions (e.g., DCC/DMAP).
  • Hydrazone formation (if applicable): Introduction of hydrazine derivatives for structural diversification .
  • Purification : Column chromatography or recrystallization to isolate the target compound.
    Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and reaction time (12–24 hours) to optimize yields (>70%) .

Q. What analytical techniques are essential for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substitution patterns and ester linkage integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress and purity assessment.
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproduct formation?

Strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective coupling reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • In situ monitoring : Use of real-time techniques like FTIR or Raman spectroscopy to track reaction kinetics and adjust conditions dynamically .

Q. How should conflicting bioactivity data from different studies be resolved?

Contradictions in biological activity (e.g., IC50_{50} values) may arise from:

  • Purity discrepancies : Validate compound purity via HPLC (>95%) and elemental analysis.
  • Assay variability : Standardize in vitro assays (e.g., enzyme inhibition protocols) across labs.
  • Structural analogs : Compare results with structurally related compounds (e.g., ethyl 4-chloro-1-benzothiophene-2-carboxylate derivatives) to identify structure-activity trends .

Q. What methodologies are recommended for studying its potential in drug discovery?

  • In vitro screening : Enzymatic assays (e.g., kinase inhibition) and cytotoxicity profiling (MTT assays).
  • Molecular docking : Computational modeling to predict binding affinities with target proteins (e.g., using AutoDock Vina).
  • Metabolic stability : Microsomal stability assays (human liver microsomes) to assess pharmacokinetic properties .

Q. How can its electronic properties be evaluated for materials science applications?

  • UV-Vis spectroscopy : Measure absorption/emission spectra to assess π-conjugation and bandgap.
  • Cyclic Voltammetry (CV) : Determine redox potentials and HOMO/LUMO levels.
  • Density Functional Theory (DFT) : Simulate electronic structure to correlate with experimental data .

Q. What approaches are used to assess environmental persistence and degradation pathways?

  • Hydrolysis studies : Monitor stability in aqueous buffers (pH 4–10) at 25–50°C.
  • Photodegradation : Expose to UV light and analyze breakdown products via LC-MS.
  • QSAR modeling : Predict ecotoxicity using quantitative structure-activity relationship models .

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